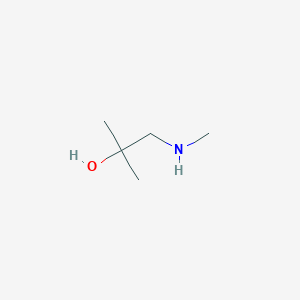

2-Methyl-1-(methylamino)propan-2-ol

説明

Contextual Significance in Modern Chemical and Biological Sciences

The significance of 2-Methyl-1-(methylamino)propan-2-ol in the chemical and biological sciences stems primarily from its role as a versatile building block. Amino alcohols, as a class of compounds, are crucial synthons in the preparation of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. nih.govfrontiersin.orgresearchgate.net The presence of both an alcohol and an amine group in this compound allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

While extensive research specifically targeting the biological activities of this compound is not widely documented in publicly available literature, the structural motifs present in the molecule are found in numerous bioactive compounds. For instance, related amino alcohol derivatives have been investigated for their potential as antifungal and antibiotic agents. mdpi.comnih.gov The chirality inherent in many amino alcohols is also a critical aspect of their biological function, though research on the specific stereoisomers of this compound is limited.

Furthermore, the study of related amino alcohols, such as 2-Amino-2-methyl-1-propanol (B13486), has revealed applications in areas like carbon capture technology, where they are used in blends with other amines to absorb CO2 from industrial flue gases. repec.org This highlights the potential for structurally similar compounds like this compound to be explored for applications beyond medicinal chemistry.

Overview of Current Academic Research Landscape and Future Directions

The current academic research landscape for this compound appears to be centered on its synthesis and its utility as a chemical intermediate. Available literature provides methods for its preparation, for example, through the reaction of 1-chloro-2-methyl-2-propanol (B146346) with methylamine (B109427).

Future research directions for this compound are likely to branch into several areas. A more thorough investigation into its own biological activities, including antimicrobial and pharmacological properties, would be a logical next step, building upon the knowledge gained from structurally related compounds. The synthesis and evaluation of its enantiomers would be crucial to understanding any potential stereospecific interactions with biological targets.

Moreover, its application as a precursor for the synthesis of novel ligands, catalysts, and functional materials could be a fruitful area of exploration. The development of more efficient and sustainable synthetic routes to produce this compound will also continue to be of interest to the chemical community. As the demand for novel chemical entities with specific functionalities grows, the exploration of versatile building blocks like this compound is expected to expand.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C5H13NO |

| IUPAC Name | This compound |

| Molar Mass | 103.16 g/mol |

| InChI | InChI=1S/C5H13NO/c1-5(2,7)4-6-3/h6-7H,4H2,1-3H3 |

| InChIKey | KYCZVVFGMGLNPL-UHFFFAOYSA-N |

| SMILES | CC(C)(O)CNC |

Table 1. Key chemical and physical properties of this compound. uni.lunih.gov

Structure

3D Structure

特性

IUPAC Name |

2-methyl-1-(methylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(2,7)4-6-3/h6-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCZVVFGMGLNPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540625 | |

| Record name | 2-Methyl-1-(methylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67622-86-0 | |

| Record name | 2-Methyl-1-(methylamino)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67622-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-(methylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathway Elucidation for 2 Methyl 1 Methylamino Propan 2 Ol

Established Synthetic Pathways to 2-Methyl-1-(methylamino)propan-2-ol

Several synthetic strategies have been developed to produce this compound, primarily involving the formation of the core amino alcohol structure and subsequent N-alkylation or the direct introduction of the methylamino group.

Nucleophilic Substitution Approaches in Amino Alcohol Synthesis

Nucleophilic substitution is a fundamental strategy for the synthesis of amino alcohols. This approach typically involves the reaction of a substrate containing a good leaving group with an amine nucleophile. In the context of synthesizing the backbone of the target molecule, a common precursor is 2-amino-2-methyl-1-propanol (B13486). The synthesis of this precursor can itself involve nucleophilic substitution, for example, through the ammonolysis of a suitable halohydrin. The reaction of an amine with an electrophile is a key step in many of the methods described below. For instance, the reaction of 2-amino-2-methyl-1-propanol with a methylating agent is a direct application of nucleophilic substitution to arrive at the final product. chemicalbook.com

Halohydrin Amination Protocols and Optimization

A direct and effective method for synthesizing amino alcohols is through the amination of halohydrins. For this compound, this involves the reaction of a 1-halo-2-methyl-2-propanol, such as 1-chloro-2-methyl-2-propanol (B146346), with methylamine (B109427). This reaction is typically performed in a solvent like methanol (B129727), sometimes with the aid of microwave irradiation to accelerate the reaction rate. The process involves the nucleophilic attack of methylamine on the carbon bearing the halogen, displacing the halide ion.

A similar process is used to synthesize the precursor 2-amino-2-methyl-1-propanol, where a 2-halohydrin is treated with an excess of ammonia (B1221849). google.com Optimization of these protocols often involves adjusting temperature, pressure, and the ratio of reactants to maximize yield and minimize side products.

Table 1: Example of Halohydrin Amination for a Precursor

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Purity |

| 2-chloro-2-methyl-1-propanol | Concentrated ammonia water | 160 °C, 6 hours | 2-amino-2-methyl-1-propanol | 68.3% | 93% |

Data sourced from patent CN106986779B google.com

Reductive Amination Strategies for Amine Functionality

Reductive amination offers a versatile method for forming C-N bonds and can be applied to synthesize the target compound. whiterose.ac.uk This strategy would typically involve the reaction of an appropriate carbonyl compound with methylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. A plausible precursor for this pathway is 2-hydroxy-2-methylpropanal. nih.gov The reaction of this α-hydroxy aldehyde with methylamine would form an imine, which is then reduced using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield this compound.

This method is advantageous as it can avoid the harsh conditions or toxic reagents associated with other pathways. The choice of reducing agent is crucial; NaBH₃CN is often preferred as it is selective for the imine over the aldehyde, preventing the reduction of the starting material. whiterose.ac.uk

Alkylation Procedures of Precursor Amino Alcohols

A common and straightforward route to this compound is the N-alkylation of the precursor amino alcohol, 2-amino-2-methyl-1-propanol. nih.govsigmaaldrich.com This nucleophilic substitution reaction involves treating the primary amine with a methylating agent. chemicalbook.com Various methylating agents can be employed, such as methyl halides (e.g., methyl iodide) or dimethyl sulfate. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.

Careful control of reaction conditions, such as stoichiometry, is necessary to prevent over-alkylation, which would lead to the formation of the tertiary amine and quaternary ammonium (B1175870) salts. google.com

Table 2: Representative Alkylation Reaction

| Precursor | Reagent | Conditions | Product |

| 2-amino-2-methyl-1-propanol | 4-Trifluoromethyl benzyl (B1604629) chloride | Triethylamine, THF, 0°C to RT | N-(4-Trifluoromethylbenzyl)-2-amino-2-methyl-1-propanol |

This table illustrates the general principle of N-alkylation on the precursor amine, as specific conditions for methylation to the target compound were not detailed in the provided sources. chemicalbook.com

Alternative Reaction Routes (e.g., from Formaldehyde (B43269) and Acetone (B3395972) Cyanohydrin)

Alternative synthetic pathways to the key precursor, 2-amino-2-methyl-1-propanol, have been developed to utilize different starting materials. One such method begins with 2-nitropropane (B154153) and formaldehyde, which react to form 2-nitro-2-methyl-1-propanol. Subsequent hydrogenation of the nitro group, typically using a metal catalyst like nickel, yields 2-amino-2-methyl-1-propanol. google.com

Another multi-step synthesis starts with isopropyl chloride. nih.gov This is converted to 2-methylpropionitrile, which then undergoes an aldol (B89426) reaction with formaldehyde to produce 2,2-dimethyl-3-hydroxypropionitrile. This intermediate is then hydrolyzed to the corresponding amide, 2,2-dimethyl-3-hydroxypropanamide. Finally, a Hoffman degradation reaction converts the amide to 2-amino-2-methyl-1-propanol. nih.gov Although indirect, these routes provide pathways from readily available industrial feedstocks. Acetone cyanohydrin is another potential starting material in cyanohydrin-based syntheses, though specific routes to the target compound are not detailed. youtube.com

Mechanistic Studies of Reaction Pathways

The synthesis of this compound and its precursors proceeds through well-established organic reaction mechanisms.

The halohydrin amination reaction (Section 2.1.2) is a nucleophilic substitution. Given that the substrate is a primary halide (1-chloro-2-methyl-2-propanol), the reaction with methylamine likely proceeds through an Sɴ2 mechanism . This involves a backside attack by the amine nucleophile on the electrophilic carbon atom bonded to the chlorine, leading to an inversion of stereochemistry if the carbon were chiral. The reaction occurs in a single, concerted step. youtube.com

In contrast, if a tertiary halide like 2-bromo-2-methylpropane (B165281) is used as a model, the hydrolysis proceeds via an Sɴ1 mechanism . This mechanism involves a two-step process: first, the slow, rate-determining departure of the leaving group (bromide) to form a stable tertiary carbocation intermediate. doubtnut.comyoutube.com In the second, fast step, the nucleophile (in this case, hydroxide (B78521) or water) attacks the planar carbocation. doubtnut.comnih.gov While the direct precursor for the title compound is a primary halide, the stability of the tertiary carbocation at the C2 position could suggest potential Sɴ1 character or rearrangement possibilities under certain acidic conditions.

The alkylation of 2-amino-2-methyl-1-propanol (Section 2.1.4) is a classic example of an Sɴ2 reaction, where the primary amine acts as the nucleophile attacking the methylating agent.

Reductive amination (Section 2.1.3) involves two key mechanistic steps. First is the nucleophilic addition of methylamine to the carbonyl group of 2-hydroxy-2-methylpropanal, followed by dehydration to form a Schiff base (imine). The second step is the reduction of this imine by a hydride reagent, such as NaBH₄.

Theoretical studies on the atmospheric degradation of the precursor 2-amino-2-methyl-1-propanol by OH radicals show that hydrogen abstraction occurs predominantly from the -CH₂- group, leading to the formation of 2-amino-2-methylpropanal (B8471781) as a major product. whiterose.ac.uk This highlights the relative reactivity of the different C-H bonds in the molecule, which is a key consideration in predicting reaction pathways and potential side products in synthetic routes.

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics provides insight into the rates of chemical processes. For amino alcohols like the related compound 2-amino-2-methyl-1-propanol (AMP), kinetic studies on their thermal degradation have been conducted. For instance, the thermal degradation of AMP to 4,4-Dimethyl-1,3-oxazolidin-2-one has been investigated at temperatures of 120, 135, and 150 °C. researchgate.net Such studies help in understanding the stability of the compound under different temperature regimes.

Kinetic data can be used to develop power law rate equations that describe the reaction rate as a function of reactant concentrations. In the case of AMP degradation, the rate equation was determined as a function of both amine and CO2 concentration. researchgate.net Activation energies derived from these kinetic studies indicate the energy barriers for different reaction steps. For example, the reaction between AMP and CO2 to form a carbamate (B1207046) is near equilibrium, while the conversion of the carbamate to DMOZD is less favorable at lower temperatures. researchgate.net

Characterization of Transition States and Intermediates

The elucidation of reaction mechanisms involves identifying and characterizing transient species such as transition states and intermediates. In the oxidation of related amino alcohols like 2-amino-2-methyl-1-propanol (MAP) with cobalt(III), the formation of intermediate free radicals has been indicated by the polymerization of acrylonitrile (B1666552) under a nitrogen atmosphere. The reaction is proposed to proceed through an inner-sphere mechanism.

One synthetic route to this compound involves the reaction of 1-chloro-2-methyl-2-propanol with a solution of methylamine in methanol. guidechem.com In this nucleophilic substitution reaction, the methylamine acts as the nucleophile, attacking the carbon atom bonded to the chlorine. The reaction likely proceeds through a transition state where the C-Cl bond is partially broken and the C-N bond is partially formed. The intermediate formed would be a protonated form of the final product, which is then deprotonated to yield this compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield of the desired product and minimizing the formation of byproducts. Key parameters that are often manipulated include temperature, pressure, solvent, catalyst, and reactant concentrations.

In the synthesis of this compound from 1-chloro-2-methyl-2-propanol and methylamine, the reaction is carried out at 100°C using microwave irradiation. guidechem.com This suggests that elevated temperatures are required to achieve a reasonable reaction rate. The use of a 40% solution of methylamine in methanol indicates that a high concentration of the nucleophile is beneficial. guidechem.com

For the synthesis of the related 2-amino-2-methyl-1-propanol from isobutylene, chlorine, and acetonitrile (B52724), the reaction conditions are specified as -50 to 60 °C and 0.1 to 1.0 MPa, with a preferred range of -30 to 30 °C. google.com The molar ratio of reactants is also a critical factor, with a preferred ratio of isobutylene:chlorine:acetonitrile being 1:0.8–3:2–50. google.com Using an excess of acetonitrile, which acts as both a reactant and a solvent, helps to favor the formation of the desired intermediate. google.com Subsequent hydrolysis steps are also optimized, for instance, by carrying out the first hydrolysis in the presence of a weak base to promote the formation of the amide intermediate. google.com

The purification process also plays a significant role in obtaining a high-purity product. Techniques like vacuum distillation and silica (B1680970) gel column chromatography are employed to isolate the target compound from unreacted starting materials and byproducts. guidechem.com

Below is a table summarizing the reaction conditions for the synthesis of 2-amino-2-methyl-1-propanol, a structurally similar compound, which highlights the parameters that would be critical for optimizing the synthesis of this compound.

| Parameter | Condition | Preferred Condition |

| Temperature | -50 to 60 °C | -30 to 30 °C |

| Pressure | 0.1 to 1.0 MPa | Not specified |

| Reactant Molar Ratio (isobutylene:chlorine:acetonitrile) | 1:0.5–5:1–100 | 1:0.8–3:2–50 |

Table based on data from a patent for the preparation of 2-amino-2-methyl-1-propanol, providing a model for optimizing related syntheses. google.com

Chemical Transformations and Derivatization of this compound

The functional groups present in this compound, a hydroxyl group and a secondary amine, allow for a variety of chemical transformations and the synthesis of a wide range of derivatives.

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form esters. This reaction is a fundamental transformation in organic synthesis. A general and efficient method for the esterification of amino acids, which also contain both amino and carboxylic acid functional groups, involves the use of methanol in the presence of trimethylchlorosilane at room temperature. nih.gov This method has been shown to be effective for a variety of amino acids, yielding the corresponding methyl esters in good to excellent yields. nih.gov A similar approach could likely be adapted for the esterification of the hydroxyl group in this compound.

The general procedure for such an esterification would involve reacting this compound with a suitable acylating agent, such as an acid chloride or anhydride, in the presence of a base to neutralize the hydrogen chloride or carboxylic acid byproduct. Alternatively, Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, could be employed. quora.com

Beyond esterification, the functional groups of this compound can be interconverted to other functionalities. The secondary amine can be alkylated, acylated, or used in the formation of various heterocyclic compounds. For instance, this compound has been used in the preparation of a thiophene-2-carboxamide derivative, which acts as a CB2 receptor modulator. guidechem.com This synthesis involves the coupling of the amine with a carboxylic acid using coupling agents like WSC·HCl and HOBt·H2O. guidechem.com

The hydroxyl group can be converted to a leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce new functional groups. Oxidation of the primary alcohol could potentially lead to an aldehyde or carboxylic acid, although this would require careful selection of reagents to avoid oxidation of the amine. Conversely, the amine functionality can influence reactions at the hydroxyl group.

The presence of both an amine and a hydroxyl group allows for the possibility of intramolecular reactions. For example, under certain conditions, intramolecular cyclization could occur to form heterocyclic rings. The study of the transformation of 1-(2-aminophenyl)propan-2-ol, which also contains an amino and a hydroxyl group, has shown that it can undergo dehydration-cyclization reactions to form indole (B1671886) derivatives. researchgate.net

Sophisticated Analytical and Spectroscopic Characterization Techniques in Research on 2 Methyl 1 Methylamino Propan 2 Ol

Advanced Chromatographic Methodologies for Purity Profiling and Byproduct Identification

Chromatographic techniques are indispensable for separating 2-Methyl-1-(methylamino)propan-2-ol from impurities and potential byproducts that may arise during its synthesis. These methods provide detailed insights into the compound's purity profile.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any impurities.

While a specific, validated HPLC method for this compound is not widely published in peer-reviewed literature, methods for its structural isomers and related compounds offer a blueprint for its analysis. For instance, a reverse-phase (RP) HPLC method has been described for the analysis of the related compound 2-methyl-2-(methylamino)propan-1-ol (B36536). sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer, demonstrating the utility of RP-HPLC for separating polar amino alcohols. For Mass Spectrometry (MS) compatibility, the non-volatile phosphate buffer is typically replaced with a volatile alternative such as formic acid or ammonium (B1175870) acetate. sielc.com

Method development for this compound would involve screening various stationary phases (e.g., C8, C18, phenyl-hexyl) and mobile phase compositions (e.g., different organic modifiers like methanol (B129727) or acetonitrile, and varying pH and buffer concentrations). Validation of the developed method would then be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure the method is fit for its intended purpose.

A typical HPLC method for a related compound, 2-((Hydroxymethyl)amino)-2-methyl-1-propanol, employs a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile and water containing phosphoric acid. sielc.com

Table 1: Illustrative HPLC Method Parameters for Related Amino Alcohols

| Parameter | Condition for 2-methyl-2-(methylamino)propan-1-ol | Condition for 2-((Hydroxymethyl)amino)-2-methyl-1-propanol |

| Column | Newcrom R1 | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Detection | UV, MS-compatible (with formic acid) | Not specified |

| Application | Purity profiling, preparative separation, pharmacokinetics | Reverse-phase separation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile byproducts that may be present in samples of this compound. These byproducts can originate from starting materials, side reactions during synthesis, or degradation of the final product.

The GC separates the volatile components of a sample, which are then introduced into the mass spectrometer. The MS ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint, allowing for structural elucidation of the byproducts.

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Enantiomers often exhibit different pharmacological and toxicological profiles, making the assessment of enantiomeric purity a critical aspect of its analysis, particularly for pharmaceutical applications. mdpi.com

Chiral chromatography is the primary technique used for the separation of enantiomers. This can be achieved using chiral stationary phases (CSPs) in HPLC or GC. mdpi.com The CSP contains a chiral selector that interacts stereoselectively with the enantiomers, leading to different retention times and thus their separation.

The development of a chiral separation method for this compound would involve screening a variety of commercially available CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. mdpi.com The mobile phase composition, including the type and concentration of the organic modifier and any additives, would be optimized to achieve baseline separation of the enantiomers. mdpi.com While specific applications of chiral chromatography for this compound are not extensively documented in the public domain, the general principles are well-established for a wide range of chiral amines and alcohols. mdpi.commdpi.com

Comprehensive Spectroscopic Elucidation of Molecular Structure and Conformation

Spectroscopic techniques are vital for the unambiguous confirmation of the molecular structure of this compound and for understanding its conformational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

While experimentally obtained spectra for this compound are not widely published, predicted NMR data can provide an expected spectral pattern. The ¹H NMR spectrum would be expected to show distinct signals for the protons of the two methyl groups attached to the tertiary carbon, the methylene (B1212753) protons adjacent to the amino group, the methyl protons of the methylamino group, and the hydroxyl and amine protons. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling with neighboring protons, would provide further structural confirmation.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Singlet | 6H | C(CH₃)₂ |

| ~2.4 | Singlet | 3H | N-CH₃ |

| ~2.6 | Singlet | 2H | CH₂-N |

| Variable | Broad Singlet | 1H | OH |

| Variable | Broad Singlet | 1H | NH |

Note: Predicted data is based on computational models and may differ from experimental values. The chemical shifts of OH and NH protons are variable and depend on solvent, concentration, and temperature.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the type of carbon (e.g., methyl, methylene, quaternary).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~27 | C(CH₃)₂ |

| ~36 | N-CH₃ |

| ~57 | CH₂-N |

| ~71 | C-OH |

Note: Predicted data is based on computational models and may differ from experimental values.

For comparison, the experimental ¹H NMR data for the isomeric compound 2-methyl-1-propanol (B41256) shows characteristic signals for its different proton environments. chemicalbook.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

Table 4: Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 (broad) | O-H Stretch, N-H Stretch | Alcohol, Secondary Amine |

| 3000 - 2850 | C-H Stretch | Alkyl (Methyl, Methylene) |

| 1650 - 1580 | N-H Bend | Secondary Amine |

| 1200 - 1100 | C-O Stretch | Tertiary Alcohol |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-resolution mass spectrometry is an indispensable tool for the unambiguous identification of organic molecules like this compound. Unlike nominal mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with a high degree of accuracy, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the ions, a critical step in elucidating the molecular structure.

For this compound (C₅H₁₃NO), the theoretical exact mass and monoisotopic mass are calculated to be 103.1002 g/mol and 103.099714038 Da, respectively. nih.gov Experimental determination of the mass of the protonated molecule, [M+H]⁺, using HRMS would yield a value extremely close to 104.10700 Da. libretexts.org The deviation between the measured and calculated mass, typically in the low parts-per-million (ppm) range, provides strong evidence for the compound's identity.

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines. For this compound, this would likely result in the formation of a resonance-stabilized iminium ion.

Loss of water: The presence of a hydroxyl group makes the loss of a water molecule (18.01056 Da) a probable fragmentation event, especially under energetic ionization conditions.

Loss of a methyl group: Cleavage of a C-C bond can lead to the loss of a methyl radical (CH₃•), resulting in a fragment ion with a mass difference of 15.02347 Da.

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be determined using ion mobility-mass spectrometry, a technique often coupled with HRMS. These values provide an additional layer of identification.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 104.10700 | 122.1 |

| [M+Na]⁺ | 126.08894 | 128.9 |

| [M-H]⁻ | 102.09244 | 121.4 |

| [M+NH₄]⁺ | 121.13354 | 144.6 |

| [M+K]⁺ | 142.06288 | 128.8 |

| [M+H-H₂O]⁺ | 86.09698 | 118.3 |

Application of Quality Control and Reference Standard Methodologies

Ensuring the quality and consistency of this compound used in research is critical for the reliability and reproducibility of experimental results. This is achieved through stringent quality control (QC) measures and the use of well-characterized reference standards.

A certified reference material (CRM) for this compound is available from reputable suppliers such as LGC Standards. lgcstandards.com CRMs are produced under rigorous manufacturing procedures and are accompanied by a certificate of analysis that specifies the compound's purity and the associated uncertainty. These standards are essential for:

Method validation: Analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), used to quantify the compound or detect it in various matrices, must be validated to ensure they are accurate, precise, and specific. CRMs are used as the "true value" against which the performance of the method is assessed.

Instrument calibration: CRMs are used to calibrate analytical instruments to ensure the accuracy of measurements.

Quality control checks: Routine analysis of a CRM alongside experimental samples allows for the monitoring of the analytical method's performance over time.

While a specific, detailed analytical method validation report for this compound was not found in the reviewed literature, methodologies for similar compounds provide a framework for the necessary QC procedures. For instance, an OSHA method for the isomeric compound 2-amino-2-methyl-1-propanol (B13486) details procedures for sample collection, preparation, and analysis by liquid chromatography. osha.gov Such a method would typically be validated for parameters including:

Purity: Assessed by a primary analytical method, often coupled with a mass-selective detector.

Identity: Confirmed by spectroscopic techniques such as NMR, IR, and mass spectrometry.

Content: The amount of the pure substance, often determined by quantitative NMR (qNMR) or mass balance.

A certificate of analysis for a reference material will typically include the following information, ensuring the user has a comprehensive understanding of the material's quality.

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Appearance | Clear, colorless liquid | Physical identification |

| Identity (by IR, NMR, MS) | Conforms to structure | Structural confirmation |

| Purity (by GC or HPLC) | ≥98% | Assurance of the main component's proportion |

| Water Content (by Karl Fischer) | ≤0.5% | Quantification of water impurity |

| Residual Solvents | Within specified limits | Quantification of solvents from synthesis |

The combination of advanced analytical techniques like HRMS for definitive identification and the implementation of rigorous quality control protocols based on certified reference standards ensures the reliability of research conducted using this compound.

Computational Chemistry and Theoretical Studies on 2 Methyl 1 Methylamino Propan 2 Ol

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules. While detailed, peer-reviewed DFT studies focusing solely on 2-Methyl-1-(methylamino)propan-2-ol are not prevalent in public literature, various physicochemical properties have been computationally predicted using DFT and other methods. These predictions are valuable for initial molecular assessment and are often available in chemical databases.

Key predicted properties for this compound include its lipophilicity (LogP), which indicates how it partitions between an oily and a watery phase, and its topological polar surface area (TPSA), which is related to its ability to permeate biological membranes.

Table 1: Predicted Physicochemical Properties of this compound This interactive table provides computationally derived data for the molecule.

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₅H₁₃NO | - |

| Molecular Weight | 103.16 g/mol | - |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | Ertl P. et al. (2000) ambeed.com |

| Log Po/w (iLOGP) | 1.69 | Daina A et al. (2014) ambeed.com |

| Log Po/w (XLOGP3) | -0.27 | XLOGP program, version 3.2.2 ambeed.com |

| Log Po/w (WLOGP) | -0.02 | Wildman SA and Crippen GM. (1999) ambeed.com |

| Log Po/w (MLOGP) | 0.23 | Moriguchi I. et al. (1992, 1994) ambeed.com |

| Log Po/w (SILICOS-IT) | -0.13 | FILTER-IT program, version 1.0.2 ambeed.com |

| Number of Rotatable Bonds | 2 | - ambeed.com |

| Number of H-bond Acceptors | 2 | - ambeed.com |

| Number of H-bond Donors | 2 | - ambeed.com |

Computational kinetic studies are employed to understand the energy barriers and pathways of chemical reactions. For this compound, such studies could elucidate its synthesis mechanism, for instance, the reaction between 1-chloro-2-methyl-2-propanol (B146346) and methylamine (B109427). They could also be used to model its degradation pathways under various conditions. However, specific computational investigations detailing the reaction kinetics and mechanisms for this compound are not readily found in published scientific literature.

Quantum chemistry is also capable of predicting spectroscopic parameters, which can aid in the experimental identification and characterization of a molecule. These predictions can include NMR chemical shifts, vibrational frequencies (for IR and Raman spectroscopy), and parameters relevant to mass spectrometry. For this compound, predicted collision cross-section (CCS) values are available. The CCS is a measure of the ion's shape and size in the gas phase and is an important parameter in ion mobility-mass spectrometry.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts This interactive table shows predicted CCS values, which are useful in mass spectrometry analysis.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 104.10700 | 122.1 |

| [M+Na]⁺ | 126.08894 | 128.9 |

| [M-H]⁻ | 102.09244 | 121.4 |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable three-dimensional shapes it adopts. Furthermore, these simulations are invaluable for studying solvent effects, showing how the molecule interacts with solvent molecules like water, which influences its solubility and reactivity.

Although specific MD studies focused on this compound are not detailed in the literature, this technique is standard in computational chemistry for understanding how flexible molecules like this one behave in different environments.

In Silico Modeling of Biological Interactions and Binding Affinities

In silico modeling is a critical component of modern drug discovery, used to predict how a molecule might interact with a biological target, such as a protein receptor. Evidence from patents indicates that this compound serves as a chemical intermediate for synthesizing more complex molecules that are designed as modulators of the Cannabinoid Receptor 2 (CB2). nih.gov The CB2 receptor is a therapeutic target for managing pain, inflammation, and other disorders. nih.gov The compound has also been mentioned in a patent for dual inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are important targets in cancer therapy. google.com

In this context, computational methods like molecular docking and binding free energy calculations (e.g., MM-PBSA) are essential. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, helping to understand the key interactions (like hydrogen bonds) that stabilize the complex.

Binding Affinity Prediction: Following docking, methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the strength of the binding between the molecule and the receptor. nih.govresearchgate.net

These in silico approaches allow medicinal chemists to design and screen virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted potency and selectivity, thereby accelerating the development of new therapeutic agents. nih.gov While studies on the final drug candidates are more common, the properties of intermediates like this compound are implicitly considered in the design process.

Biological Activity and Mechanistic Research of 2 Methyl 1 Methylamino Propan 2 Ol

Neuropharmacological Research and Neurotransmitter Pathway Interactions

A significant area of investigation for 2-Methyl-1-(methylamino)propan-2-ol lies in its potential neuropharmacological effects. This interest is largely driven by its use as a precursor in the synthesis of molecules that modulate the endocannabinoid system.

Research has shown that this compound is utilized in the preparation of cannabinoid receptor 2 (CB2) modulators. The CB2 receptor is a key component of the endocannabinoid system, which is involved in regulating a wide range of physiological processes, including pain sensation, inflammation, and immune function. The fact that this compound serves as a building block for a CB2 receptor modulator strongly suggests a potential interaction with this neurotransmitter pathway. However, direct studies on the neuropharmacological activity of this compound itself are limited.

Enzyme Interaction and Modulation Studies

The interaction of this compound with enzymes, particularly those within the endocannabinoid system, is a promising avenue of research.

In Vitro Enzyme Inhibition/Modulation Assays

Mechanistic Understanding of Enzyme-Compound Interactions

The mechanistic understanding of how this compound might interact with enzymes is still in its nascent stages. Given its structural features, including a hydroxyl group and a secondary amine, it is plausible that the compound could engage in hydrogen bonding and other non-covalent interactions with the active site of enzymes like the CB2 receptor. These interactions are fundamental to the binding of a ligand to a receptor and the subsequent modulation of the receptor's activity. The precise nature of these interactions and the resulting conformational changes in the enzyme would require dedicated biophysical and computational studies to be fully understood.

Comparative Analysis of Biological Activity with Structurally Related Compounds and Analogs

The biological activity of this compound can be best understood by comparing it with its primary amine analog, 2-amino-2-methyl-1-propanol (B13486), and its tertiary amine counterpart. The degree of N-alkylation—from a primary to a secondary and tertiary amine—can profoundly impact a molecule's physicochemical properties, such as its basicity, polarity, and ability to form hydrogen bonds. These changes, in turn, influence how the compound interacts with biological systems.

For instance, research into β-amino alcohols has established their potential to interact with adrenergic receptors. The substitution on the nitrogen atom is a key determinant of a compound's agonist or antagonist activity at these receptors. While specific data for this compound's adrenergic activity is not extensively documented in comparative tables, general principles of medicinal chemistry suggest that the N-methyl group, as seen in the subject compound, can modulate receptor affinity and intrinsic activity compared to its unsubstituted parent compound.

A study investigating the effects of ethanolamine (B43304) and its N-methyl derivatives on kidney-related issues induced by 2-amino-2-methyl-1-propanol in rats hints at the differential biological effects of N-methylation. This research suggests that the presence and number of methyl groups on the nitrogen atom can alter the toxicological profile of the parent compound. nih.gov

To illustrate the structural differences that underpin these potential variations in biological activity, the following table outlines the key compounds in this family:

| Compound Name | Structure | Amine Type |

| 2-Amino-2-methyl-1-propanol | Primary | |

| This compound | Secondary | |

| 2-(Dimethylamino)-2-methyl-1-propanol | Tertiary |

Note: The structures are illustrative representations.

Advanced Research Applications of 2 Methyl 1 Methylamino Propan 2 Ol

Role in Carbon Capture Technology Research

Based on the available research, there is no direct evidence to suggest the application or investigation of 2-Methyl-1-(methylamino)propan-2-ol in carbon capture technologies. Research in this area, particularly concerning CO2 absorption mechanisms and the use of inhibitors in absorbent systems, predominantly focuses on structurally related but different compounds, such as the primary amine 2-Amino-2-methyl-1-propanol (B13486) (AMP). rawdatalibrary.netnih.govrsc.orgmdpi.comresearchgate.netscialert.net

Studies elucidating CO2 absorption mechanisms in amine systems have centered on compounds like the sterically hindered primary amine AMP. mdpi.comchemicalbook.com These investigations explore how amines react with CO2 to form carbamates and bicarbonates, with the steric hindrance around the amino group in compounds like AMP influencing the reaction pathway and leading to a higher CO2 loading capacity compared to unhindered amines. mdpi.com The reaction typically involves the formation of a zwitterion intermediate, which is then deprotonated by a second amine molecule. mdpi.com However, specific research detailing these mechanisms for the secondary amine this compound is not present in the provided sources.

Research into non-aqueous CO2 absorbents has identified the related compound AMP as an effective inhibitor of gelatinous product formation. rawdatalibrary.net In systems using diamines or polyamines, which can form insoluble products after CO2 absorption, AMP helps prevent this by forming ion pairs that disrupt the self-aggregation of the CO2-amine species. rawdatalibrary.net This enhances the stability and recyclability of the absorbent. rawdatalibrary.net There is no information available regarding similar inhibitory roles for this compound.

Potential in Medicinal Chemistry and Drug Discovery as a Synthetic Intermediate

This compound serves as a valuable intermediate in the synthesis of complex organic molecules for pharmaceutical research. guidechem.comamericanelements.com Its bifunctional nature, containing both a hydroxyl and a secondary amine group, allows it to be incorporated into larger molecular scaffolds.

A key application of this compound is in the creation of novel therapeutic agents. guidechem.com It has been successfully used as a reactant in the synthesis of a potent CB2 receptor modulator, specifically 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide. guidechem.com This resulting compound is under investigation for its potential as a treatment for various forms of pain, including neuropathic, inflammatory, and cancer-related pain. guidechem.com The synthesis involves reacting this compound with a carboxylic acid derivative in the presence of coupling agents. guidechem.com

Synthesis of a CB2 Receptor Modulator

| Reactant 1 | Reactant 2 | Key Reagents | Product |

|---|

While suppliers can produce this compound to high purity and pharmaceutical grades, its specific use as a certified reference standard in analytical development is not explicitly detailed in the available research. americanelements.com In contrast, other related alcohols like 2-Methyl-1-propanol (B41256) are available as certified pharmaceutical secondary standards for quality control and method development. sigmaaldrich.com

Contributions to Industrial Chemical Process Enhancement

The primary contribution of this compound to industrial chemical processes lies in its role as a building block in organic synthesis. guidechem.comamericanelements.com The preparation of this compound itself involves a multi-step chemical process. One documented method involves dissolving 1-chloro-2-methyl-2-propanol (B146346) in a methanol (B129727) solution of methylamine (B109427) and heating it under microwave irradiation. guidechem.com The resulting crude product is then purified, demonstrating a practical synthetic route that can be scaled for industrial production. guidechem.com Its utility in producing high-value pharmaceutical intermediates showcases its role in enhancing the efficiency and capabilities of multi-step synthetic manufacturing processes. guidechem.comgoogle.com

Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C5H13NO americanelements.comachemblock.com |

| Molecular Weight | 103.17 g/mol americanelements.comachemblock.com |

| IUPAC Name | 2-methyl-2-(methylamino)propan-1-ol (B36536) achemblock.com |

| CAS Number | 27646-80-6 achemblock.com |

| Melting Point | 49 °C americanelements.com |

| Boiling Point | 162 °C at 760 mmHg americanelements.com |

| Flash Point | 62 °C americanelements.com |

| SMILES | CNC(C)(C)CO achemblock.com |

Additive Functions in Industrial Formulations (e.g., plastics, coatings)

The compound this compound, also known by its synonym 2-Methyl-2-(methylamino)propan-1-ol, serves a specialized role as an additive in various industrial formulations. Research has indicated its utility in aqueous suspensions that contain calcium carbonate. In these applications, the introduction of this compound has been shown to modify the physical properties of the suspension, specifically by enhancing the pH and conductivity. This function is particularly valuable in the manufacturing processes of industrial products such as plastics and coatings, where precise control over the chemical environment of formulations is critical for achieving desired material characteristics and stability.

Table 1: Industrial Additive Functions of this compound

| Application Area | Formulation Component | Observed Effects | Relevant Industries |

|---|

Development of Biocides and Preservatives for Industrial Applications

Scientific investigation into the biological activity of this compound has revealed significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of microbial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum activity has positioned the compound as a promising candidate for the development of new biocides and preservatives tailored for industrial use. One specific area of potential application is in the formulation of metal-working lubricants, where microbial contamination can lead to fluid degradation and operational issues. The compound's ability to inhibit microbial growth suggests its potential to extend the service life and maintain the quality of such industrial fluids.

Table 2: Antimicrobial Research Findings for this compound

| Research Focus | Key Finding | Potential Application | Target Microorganisms |

|---|

Stability, Degradation Kinetics, and Environmental Fate Research of 2 Methyl 1 Methylamino Propan 2 Ol

Hydrolysis Kinetics and pH Dependence Studies

The presence of the secondary amine and tertiary alcohol functional groups in 2-Methyl-1-(methylamino)propan-2-ol suggests that the C-N and C-O bonds are stable and not susceptible to hydrolysis in neutral or alkaline aqueous solutions. In strongly acidic environments, protonation of the amino group would occur, which could potentially influence the molecule's reactivity, but is unlikely to lead to significant hydrolytic cleavage. The pH of aqueous solutions containing alkanolamines is typically basic, with the pKa values generally decreasing with increased alkyl substitution. nih.gov

Thermal Stability Profiles and Decomposition Pathways

Direct research on the thermal stability of this compound is scarce. However, extensive research on the thermal degradation of the related primary amine, 2-Amino-2-methyl-1-propanol (B13486) (AMP), provides a strong basis for understanding its potential behavior.

Studies on AMP have shown that it is thermally stable up to 140°C under an inert nitrogen atmosphere when there is no CO2 present. usn.no However, in the presence of CO2, thermal degradation of AMP is observed at lower temperatures, with a loss of 3.8% and 5.5% after 5 weeks at 135°C with initial CO2 loadings of 0.15 and 0.3 mol CO2/mol AMP, respectively. usn.no The primary thermal degradation product of AMP in the presence of CO2 is 4,4-Dimethyl-1,3-oxazolidin-2-one. researchgate.net

For this compound, a similar susceptibility to thermal degradation, particularly in the presence of CO2, can be anticipated. The secondary amine structure might influence the rate and specific pathways of decomposition. The table below, based on data for AMP, illustrates the kind of data needed for a full assessment of the target compound.

Table 1: Thermal Degradation of 2-Amino-2-methyl-1-propanol (AMP) in the Presence of CO2 at 135°C (Data is for a related compound and serves as an illustrative example)

| Initial CO2 Loading (mol CO2/mol AMP) | Duration (weeks) | AMP Loss (mol%) |

| 0.15 | 5 | 3.8 |

| 0.30 | 5 | 5.5 |

Source: Data derived from research on 2-Amino-2-methyl-1-propanol. usn.no

The decomposition of this compound under thermal stress in the presence of oxygen (oxidative degradation) would likely proceed through radical mechanisms, similar to those proposed for AMP. usn.no This would involve hydrogen abstraction followed by the formation of peroxy radicals, leading to a variety of degradation products.

Investigation of Degradation Products and Metabolite Identification

Specific studies identifying the degradation products and metabolites of this compound are not prevalent in the reviewed literature. However, the degradation products of 2-Amino-2-methyl-1-propanol (AMP) have been extensively studied and can be used to predict the likely degradation products of its N-methylated analogue.

In the atmospheric degradation of AMP, initiated by hydroxyl (OH) radicals, the major gas-phase product is 2-amino-2-methylpropanal (B8471781). nih.govwhiterose.ac.uk Minor products include propan-2-imine, 2-iminopropanol, acetamide, formaldehyde (B43269), and the nitramine 2-methyl-2-(nitroamino)-1-propanol. nih.govwhiterose.ac.uk

For this compound, the degradation pathways are expected to be analogous. The key difference would be the presence of a methyl group on the nitrogen atom. Atmospheric oxidation would likely lead to the formation of N-methylated versions of the degradation products seen with AMP.

Under conditions of oxidative degradation in aqueous solutions at elevated temperatures (100-140°C), the main identified degradation products of AMP are acetone (B3395972), 2,4-lutidine, 4,4-dimethyl-2-oxazolidinone, and formate. usn.no At lower temperatures (80°C), acetone oxime and 4,4-dimethyl-1,3-oxazolidine become more significant products. usn.no

Table 2: Major Degradation Products of 2-Amino-2-methyl-1-propanol (AMP) under Different Conditions (Data is for a related compound and serves as an illustrative example)

| Condition | Major Degradation Products |

| Atmospheric Photo-oxidation | 2-amino-2-methylpropanal, propan-2-imine, 2-iminopropanol, acetamide, formaldehyde, 2-methyl-2-(nitroamino)-1-propanol. nih.govwhiterose.ac.uk |

| Aqueous Oxidative Degradation (100-140°C) | Acetone, 2,4-lutidine, 4,4-dimethyl-2-oxazolidinone, formate. usn.no |

It is plausible that the degradation of this compound would yield N-methylated analogues of these compounds, alongside other products resulting from reactions involving the N-methyl group.

Methodologies for Assessing Environmental Impact in Research Contexts

The environmental impact assessment of a chemical compound like this compound in a research context involves a multi-faceted approach. setac.org This typically includes evaluating its potential for persistence, bioaccumulation, and toxicity (PBT).

Persistence: The persistence of alkanolamines in the environment is generally considered to be low due to their susceptibility to biodegradation. nih.gov They are expected to be removed from the atmosphere through reactions with hydroxyl radicals and via precipitation due to their high water solubility. nih.gov

Bioaccumulation: The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Kow). For alkanolamines, these values are generally low, indicating a low tendency to bioaccumulate in aquatic organisms. nih.gov

Toxicity: Aquatic toxicity is a key component of environmental risk assessment. Studies on various alkylalkanolamines have generally shown low toxicity to the majority of aquatic species studied. nih.govnih.gov

A common framework for environmental risk assessment involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). mdpi.com The PEC is estimated based on the substance's use and release patterns, while the PNEC is derived from ecotoxicological data.

For a comprehensive assessment, the following methodologies are employed:

Modeling: Environmental fate models, such as unit world models, can predict the partitioning of the chemical into different environmental compartments (air, water, soil). nih.gov

Laboratory Studies: Biodegradation studies (e.g., OECD guideline tests), hydrolysis tests, and photolysis experiments provide empirical data on the compound's persistence.

Ecotoxicity Testing: Standardized tests on representative aquatic and terrestrial organisms (e.g., algae, daphnia, fish) are conducted to determine acute and chronic toxicity endpoints.

Given the lack of specific data for this compound, a "read-across" approach from data-rich analogues like AMP is a viable, albeit preliminary, assessment strategy. europa.eu This would involve a careful comparison of the physicochemical properties and molecular structures to justify the extrapolation of environmental fate and effects data.

Q & A

Q. What are the primary synthetic routes for 2-methyl-1-(methylamino)propan-2-ol, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic ring-opening of (±)-epoxypropane (propylene oxide) with methylamine. Key steps include:

- Reagent stoichiometry : Excess methylamine ensures complete epoxypropane conversion.

- Temperature control : Mild conditions (20–40°C) prevent side reactions like polymerization.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity.

Reported yields are low (~10%), likely due to competing hydrolysis of the epoxide. Optimization strategies include using anhydrous conditions and catalytic acid/base systems .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats are mandatory.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First aid : Immediate flushing with water for skin/eye contact; avoid inducing vomiting if ingested.

Safety data sheets (SDS) emphasize restricted use under qualified supervision due to potential irritancy and limited toxicity data .

Q. How can spectroscopic techniques (NMR, MS) characterize this compound?

- NMR :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (methyl groups), δ 2.5–3.0 ppm (N–CH₃ and adjacent CH₂).

- ¹³C NMR : Signals near 70–75 ppm (C–OH) and 45–50 ppm (N–CH₃).

- Mass spectrometry (MS) : Molecular ion peak at m/z corresponding to C₅H₁₃NO (103.1 g/mol), with fragmentation patterns indicating cleavage at the hydroxyl and methylamino groups .

Advanced Research Questions

Q. How do thermodynamic models (e.g., NRTL, UNIQUAC) predict the solubility of this compound in solvent mixtures?

Local composition models like NRTL account for hydrogen bonding between the hydroxyl group and polar solvents (e.g., water, ethanol). Key parameters:

Q. What mechanistic insights explain contradictions in reported reaction outcomes for derivatives of this compound?

Divergent results in alkylation or acylation studies may stem from:

Q. How can byproduct formation during chlorination of this compound be mitigated?

Chlorination with HCl/ZnCl₂ often yields undesired di- or tri-chlorinated products. Mitigation strategies:

Q. What methodologies resolve data contradictions in the compound’s partition coefficient (log P) across studies?

Discrepancies in log P values arise from:

- Measurement techniques : Shake-flask vs. HPLC-derived values differ due to ionization effects.

- Solvent system purity : Trace water in organic phases alters partitioning.

Standardizing conditions (e.g., pH 7.4 buffer, ultrapure solvents) and using internal standards (e.g., 1-octanol) improve reproducibility .

Q. What advanced purification techniques enhance the enantiomeric purity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。